molecular formula C18H27NO3 B1141436 (2R,3R,11bR)-10-甲氧基-3-(2-甲基丙基)-2,3,4,6,7,11b-六氢-1H-苯并[a]喹喔啉-2,9-二醇 CAS No. 1065193-59-0

(2R,3R,11bR)-10-甲氧基-3-(2-甲基丙基)-2,3,4,6,7,11b-六氢-1H-苯并[a]喹喔啉-2,9-二醇

货号 B1141436
CAS 编号: 1065193-59-0
分子量: 305.418
InChI 键: NNGHNWCGIHBKHE-FVQBIDKESA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of hexahydrobenzo[a]quinolizine derivatives often involves stereoselective methods, leading to the preparation of diastereoisomers with significant pharmacological activities. For example, the synthesis of spiro[1,3,4,6,7,11b-hexahydro-2H-benzo[a]quinolizine-2,5'-oxazolidin-2'-ones] demonstrated the importance of stereochemistry in the antihypertensive activity of these compounds, with certain diastereoisomers showing more potent effects than others (Caroon et al., 1983). This highlights the nuanced approach needed in the synthesis of such compounds to achieve desired biological activities.

Molecular Structure Analysis

Molecular structure analysis is crucial for understanding the physicochemical properties and biological activities of compounds. The structural assignment of hexahydrobenzo[a]quinolizine derivatives, such as the one achieved through the synthesis of 5,6-dihydro-8-hydroxy-9-methoxy-1H,7H-benzo[ij]quinolizine-1,7-dione, relies on detailed spectroscopic studies and, sometimes, by comparison with analogously synthesized compounds (Wright et al., 1974).

Chemical Reactions and Properties

The chemical reactions and properties of hexahydrobenzo[a]quinolizines are diverse, often involving complex cyclization processes and stereochemical considerations. For example, the synthesis of (±)-(2R*, 11bS*)-9,10-dimethoxy-1,3,4,6,7,11b-hexahydrospiro[benzo[a]quinolizine-2,5'-oxazolidine]-2',4'-dione showcases the intricate cyclization and hydrolysis steps needed to achieve the final compound, with its stereochemistry confirmed via spectroscopic methods (Menéndez et al., 1991).

Physical Properties Analysis

The physical properties of hexahydrobenzo[a]quinolizines, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure. These properties are essential for determining the compound's suitability for further development in pharmaceutical applications. However, specific studies detailing these properties for "(2R,3R,11bR)-10-methoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine-2,9-diol" were not identified in the provided references, indicating a potential area for further research.

Chemical Properties Analysis

The chemical properties, including reactivity with other chemical agents, stability under various conditions, and potential for undergoing specific chemical transformations, are critical for understanding how hexahydrobenzo[a]quinolizine derivatives might be modified or interact in biological systems. The oxidative transformations study of a related hexahydro-11bH-benzo[a]quinolizine derivative highlights the compound's reactivity under oxidative conditions, leading to the formation of new compounds with distinct structural and potentially pharmacological profiles (Akhrem et al., 1973).

科学研究应用

抗高血压应用

该化合物及其相关的非对映异构体已被探索其在治疗高血压中的潜力。研究表明,在特定位置的小烷基取代基增强了抗高血压活性。例如,一项研究发现,在位置 9 和 10 上的甲氧基取代优化了该活性,特别是在命名为 (2S,3S,11bS)-螺-[2-乙基-9,10-二甲氧基-1,3,4,6,7, 11b-六氢-2H-苯并[a]喹喔啉-2,5'-恶唑烷-2'-酮] 的化合物中(Caroon 等,1983)

成像中的放射性标记

该化合物也已合成放射性标记,特别是 [11C]二氢四苯并嗪 ([11C]DTBZ),用于医学成像。合成过程涉及使用气相 [11C]甲基碘与前体反应,该技术有可能应用于主题化合物以进行类似的成像应用(Jewett 等,1997)

合成研究

已经对相关六氢苯并[a]喹喔啉化合物的合成进行了大量研究。这些合成提供了对主题化合物的化学性质和潜在应用的见解。例如,已经记录了从不同前体开始的该化合物变体的的高收率合成,突出了这种化学结构的多功能性和修改潜力(Binst 和 Nouls,1970)

立体化学分析

立体化学对于确定此类化合物的生物活性至关重要。对类似化合物的立体化学构型的研究,例如 (+)-α-二氢四苯并嗪,有助于理解它们的生物效应。2R、3R、11bR 的构型特别重要,因为它与代谢还原产生的单一生物活性异构体有关(Kilbourn 等,1997)

抗肿瘤潜力

该化学组中的化合物已被探索其作为抗肿瘤剂的潜力。例如,研究已经合成并筛选了六氢-9,10-二甲氧基-2H-苯并[a]2-喹喔啉酮衍生物用于此类活性,这意味着主题化合物在癌症治疗中的潜在研究途径(Popp 和 Watts,1978)

属性

IUPAC Name

(2R,3R,11bR)-10-methoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine-2,9-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO3/c1-11(2)6-13-10-19-5-4-12-7-17(21)18(22-3)8-14(12)15(19)9-16(13)20/h7-8,11,13,15-16,20-21H,4-6,9-10H2,1-3H3/t13-,15-,16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNGHNWCGIHBKHE-FVQBIDKESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H]1CN2CCC3=CC(=C(C=C3[C@H]2C[C@H]1O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

956903-21-2, 1065193-59-0
Record name 9-o-Desmethyl-alpha-dihydrotetrabenazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0956903212
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (+)-9-o-Desmethyl-alpha-dihydrotetrabenazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1065193590
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC750374
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=750374
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 9-O-DESMETHYL-.ALPHA.-DIHYDROTETRABENAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P3M4TU3OJF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name (+)-9-O-DESMETHYL-.ALPHA.-DIHYDROTETRABENAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5MCJ8D6Q25
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2R,3R,11bR)-10-methoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine-2,9-diol
Reactant of Route 2
(2R,3R,11bR)-10-methoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine-2,9-diol
Reactant of Route 3
(2R,3R,11bR)-10-methoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine-2,9-diol
Reactant of Route 4
(2R,3R,11bR)-10-methoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine-2,9-diol
Reactant of Route 5
(2R,3R,11bR)-10-methoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine-2,9-diol
Reactant of Route 6
(2R,3R,11bR)-10-methoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine-2,9-diol

Q & A

Q1: What is the significance of (2R,3R,11bR)-10-methoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine-2,9-diol in PET radioligand development?

A: (2R,3R,11bR)-10-methoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine-2,9-diol serves as a vital precursor in the multi-step synthesis of (+)-9-O-desmethyl-α-dihydrotetrabenazine []. This compound is then used to develop the PET radioligand [11C]-(+)-α-dihydrotetrabenazine, which exhibits high affinity for the vesicular monoamine transporter 2 (VMAT2) []. VMAT2 plays a crucial role in regulating neurotransmitter storage and release, making it a significant target for studying various neurological disorders. This synthesized radioligand enables researchers to visualize and quantify VMAT2 in the brain, providing valuable insights into disease mechanisms and treatment efficacy.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。